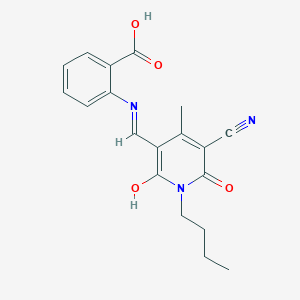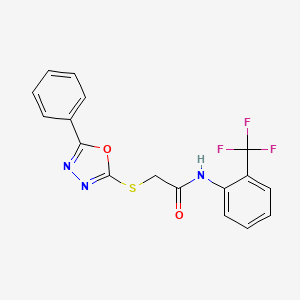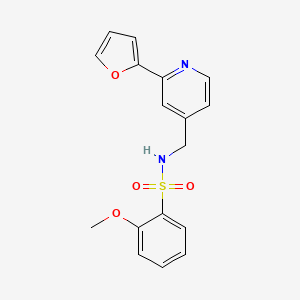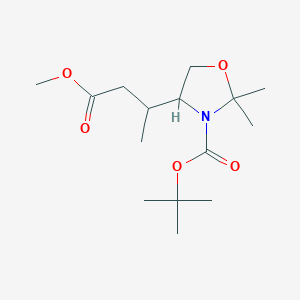
2-(2-methoxyphenyl)propanoic Acid
Overview
Description
2-(2-methoxyphenyl)propanoic Acid is a monocarboxylic acid . It is a compound that has a role as a metabolite .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure, which includes 2-(2-methoxyphenyl)propanoic Acid, has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular formula of 2-(2-methoxyphenyl)propanoic Acid is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
The metabolic fate of propionates, which includes 2-(2-methoxyphenyl)propanoic Acid, varies in different microorganisms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-methoxyphenyl)propanoic Acid include a molecular weight of 180.20 g/mol, XLogP3-AA of 1.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 3, exact mass of 180.078644241 g/mol, monoisotopic mass of 180.078644241 g/mol, topological polar surface area of 46.5 Ų, heavy atom count of 13, and a formal charge of 0 .Scientific Research Applications
Pharmaceutical Development
2-(2-Methoxyphenyl)propanoic acid is studied for its potential use in developing new pharmaceuticals. Its structural properties make it a candidate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Researchers explore its efficacy and safety profiles to develop medications that can manage pain and inflammation with fewer side effects compared to existing drugs .
Organic Synthesis
This compound is valuable in organic synthesis, serving as an intermediate in the production of various chemical compounds. Its reactivity and stability allow it to be used in creating more complex molecules, which are essential in the development of new materials and chemicals for industrial applications .
Agricultural Chemistry
In agricultural chemistry, 2-(2-methoxyphenyl)propanoic acid is investigated for its potential as a herbicide or plant growth regulator. Its ability to interfere with plant metabolic pathways can help in controlling weed growth and enhancing crop yields, making it a subject of interest for sustainable agriculture practices .
Material Science
Researchers in material science explore the use of 2-(2-methoxyphenyl)propanoic acid in the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can modify the physical properties of the materials, such as their flexibility, durability, and resistance to environmental factors .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays, helping scientists understand enzyme functions and the biochemical basis of diseases .
Environmental Science
Environmental scientists study 2-(2-methoxyphenyl)propanoic acid for its potential impact on ecosystems. Its degradation products and persistence in the environment are analyzed to assess its ecological footprint and to develop strategies for mitigating any negative effects on wildlife and natural habitats .
Analytical Chemistry
In analytical chemistry, 2-(2-methoxyphenyl)propanoic acid is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Medicinal Chemistry
Medicinal chemists investigate the potential of 2-(2-methoxyphenyl)propanoic acid derivatives as therapeutic agents. By modifying its chemical structure, researchers aim to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability for treating various medical conditions .
These applications highlight the versatility and importance of 2-(2-methoxyphenyl)propanoic acid in scientific research across multiple disciplines. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Safety and Hazards
The safety data sheet for propanoic acid, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion, and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It is known that similar compounds can have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may influence multiple biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
It is known that similar compounds can have a variety of biological activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may have similar effects at the molecular and cellular level.
Action Environment
It is known that similar compounds can have a variety of biological activities . This suggests that environmental factors may also influence the action of 2-(2-methoxyphenyl)propanoic Acid.
properties
IUPAC Name |
2-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQDOXLCYVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91061-46-0 | |
| Record name | 2-(2-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)
![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)

![N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2627005.png)
![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2627007.png)